

The Discovery and Synthesis of Crinecerfont: A Technical Guide for Researchers

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A comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of Crinecerfont (NBI-74788), a first-in-class corticotropin-releasing factor type 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH).

Introduction

Congenital adrenal hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, which leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1] This chronic overstimulation of the adrenal cortex results in adrenal hyperplasia and excessive production of adrenal androgens. The mainstay of CAH treatment for decades has been lifelong glucocorticoid replacement therapy. However, the supraphysiologic doses often required to suppress adrenal androgen production can lead to significant long-term side effects, including metabolic complications, reduced bone density, and growth impairment.[2]

Crinecerfont (formerly known as NBI-74788 and SSR-125543) is a novel, orally active, non-peptide small molecule that acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[3][4] By blocking the action of CRF on the pituitary, Crinecerfont reduces ACTH secretion, thereby decreasing the overproduction of adrenal androgens.[5] This targeted mechanism of action offers the potential to control androgen excess while allowing for a reduction in the daily glucocorticoid dose to more physiologic levels, thus mitigating the adverse effects of chronic high-dose steroid therapy.[2] Recently approved by the FDA under



the brand name Crenessity™, Crinecerfont represents a significant advancement in the management of classic CAH.[6]

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of Crinecerfont for research purposes. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, medicinal chemistry, and pharmacology.

Chemical Properties and Synthesis

Crinecerfont is chemically described as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine.[7][8]

Table 1: Chemical and Physical Properties of Crinecerfont

Property	Value	
IUPAC Name	4-(2-chloro-4-methoxy-5-methylphenyl)-N- [(1S)-2-cyclopropyl-1-(3-fluoro-4- methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3- thiazol-2-amine[7][8]	
Chemical Formula	C27H28CIFN2OS[6][9]	
Molecular Weight	483.04 g/mol [3][6]	
CAS Number	752253-39-7[3][5]	
Appearance	(Not specified in provided results)	
Solubility	(Not specified in provided results)	
Storage	Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[10]	

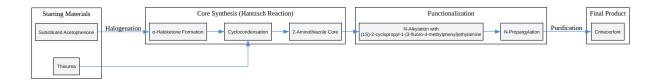
Synthesis of Crinecerfont

The synthesis of Crinecerfont involves the construction of a substituted 2-aminothiazole core, followed by functionalization. While a detailed, step-by-step protocol for research purposes is not publicly available in a single document, a plausible synthetic route can be constructed



based on general methods for the synthesis of 2-aminothiazole derivatives and information from patents. The Hantzsch thiazole synthesis is a classical and widely used method for creating the thiazole ring.[11]

A general, conceptual workflow for the synthesis is outlined below. This is a representative scheme and may not reflect the exact process used in industrial manufacturing.



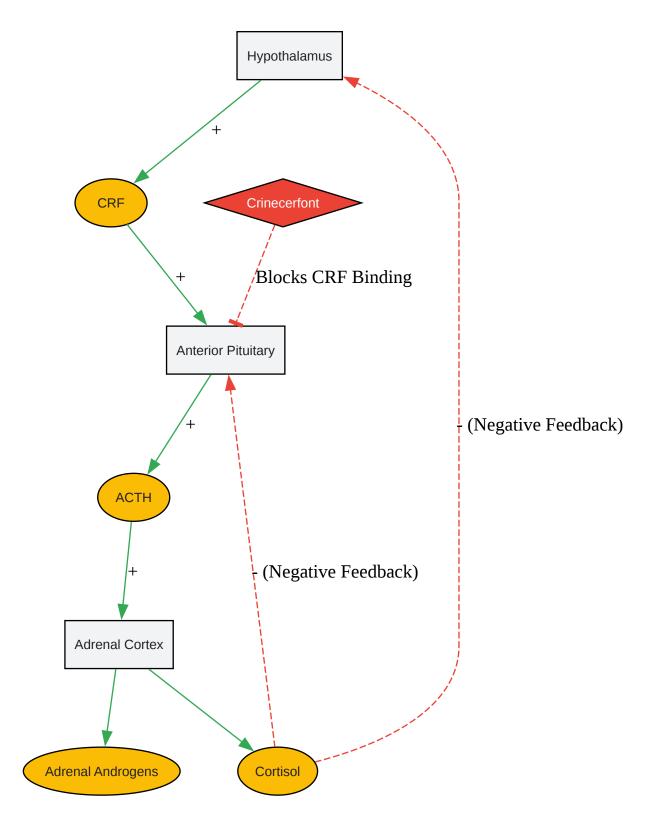
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Caption: Conceptual workflow for the synthesis of Crinecerfont.

Mechanism of Action and Signaling Pathway

Crinecerfont is a selective antagonist of the CRF1 receptor. In CAH, the deficiency in cortisol production leads to a lack of negative feedback on the hypothalamus and pituitary, resulting in excessive secretion of corticotropin-releasing factor (CRF) and subsequently ACTH.[1] ACTH stimulates the adrenal glands to produce androgens. Crinecerfont competitively binds to CRF1 receptors on the anterior pituitary corticotropes, blocking the action of endogenous CRF.[5] This antagonism directly reduces the synthesis and release of ACTH, leading to a decrease in adrenal androgen production.[12]





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Caption: Mechanism of action of Crinecerfont in the HPA axis.



Experimental Protocols In Vitro Assays

1. CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of Crinecerfont to the CRF1 receptor.

- Objective: To determine the inhibitory constant (Ki) of Crinecerfont for the CRF1 receptor.
- Materials:
 - Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[13][14]
 - Radioligand: [3H]-Urocortin or [125]-Tyr0-sauvagine.[14][15]
 - Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]
 - Crinecerfont at various concentrations.
 - 96-well plates.
 - Scintillation counter or gamma counter.

Protocol:

- In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of Crinecerfont.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.



- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation or gamma counter.
- Calculate the specific binding at each concentration of Crinecerfont and determine the IC₅₀
 value (the concentration of Crinecerfont that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation.
- 2. CRF1 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of Crinecerfont to antagonize CRF-induced cyclic adenosine monophosphate (cAMP) production, a downstream signaling event of CRF1 receptor activation.[17][18]

- Objective: To determine the functional potency (IC₅₀) of Crinecerfont in inhibiting CRF1 receptor signaling.
- Materials:
 - Whole cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
 [17][19]
 - CRF receptor agonist (e.g., ovine CRF).[18]
 - Crinecerfont at various concentrations.
 - Cell culture medium and stimulation buffer.
 - cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based).[17][19]
- Protocol:
 - Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere.
 - Pre-incubate the cells with varying concentrations of Crinecerfont for a specified time.



- Stimulate the cells with a fixed concentration of a CRF agonist (e.g., EC₈₀ concentration of ovine CRF) for a defined period (e.g., 30 minutes at 37°C).[17]
- Lyse the cells (if required by the detection kit) and measure the intracellular cAMP levels using the chosen detection method.
- Generate a dose-response curve and calculate the IC₅₀ value for Crinecerfont's inhibition of agonist-stimulated cAMP production.

In Vivo Animal Models

Humanized mouse models of CAH have been developed and are valuable tools for preclinical evaluation of novel therapies like Crinecerfont.[4][7] These models often involve replacing the murine Cyp21a1 gene with the human CYP21A2 gene carrying a disease-causing mutation. [20]

Efficacy Study in a CAH Mouse Model

- Objective: To evaluate the efficacy of Crinecerfont in reducing adrenal androgens and allowing for glucocorticoid dose reduction in a CAH mouse model.
- Animal Model: Humanized CAH mouse model (e.g., carrying a CYP21A2 mutation).[4]
- Experimental Groups:
 - Vehicle control + standard glucocorticoid dose.
 - Crinecerfont + standard glucocorticoid dose.
 - Crinecerfont + reduced glucocorticoid dose.
- Protocol:
 - Acclimate the CAH mice to the housing conditions.
 - Administer Crinecerfont or vehicle orally at the specified doses and frequency.

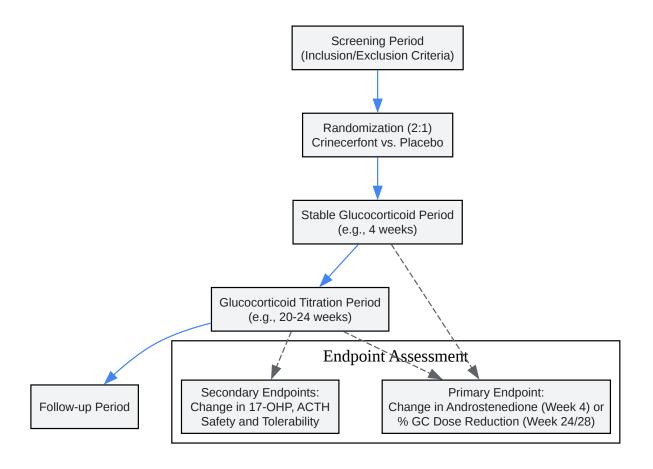


- Administer glucocorticoids (e.g., hydrocortisone) via an appropriate route (e.g., in drinking water or subcutaneous pellets).
- Monitor animal health, body weight, and food/water intake daily.
- Collect blood samples at baseline and at various time points throughout the study for hormone analysis.
- At the end of the study, euthanize the animals and collect adrenal glands for weight and histological analysis.
- Measure plasma concentrations of ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione using methods like LC-MS/MS.
- Analyze the data to compare hormone levels and adrenal gland morphology between the different treatment groups.

Clinical Trial Protocol (Illustrative)

The clinical development of Crinecerfont involved Phase II and Phase III trials in both adult and pediatric populations with classic CAH.[2][21] The following is a generalized protocol based on the design of these studies.





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Caption: Generalized workflow of a Phase III clinical trial for Crinecerfont.

Measurement of Adrenal Hormones in Clinical Trials

- Objective: To assess the effect of Crinecerfont on key adrenal hormones.
- Hormones Measured: ACTH, 17-OHP, androstenedione, and testosterone.
- Methodology:
 - Sample Collection: Blood samples are typically collected in the morning before the daily glucocorticoid dose.[23] For more detailed pharmacokinetic and pharmacodynamic assessments, 24-hour serial sampling may be performed.[22]



- Assay Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate measurement of steroid hormones.[24] Immunoassays are also used, particularly for screening.
- ACTH Measurement: Due to its instability, blood for ACTH measurement should be collected in pre-chilled EDTA tubes, immediately placed on ice, and centrifuged in a refrigerated centrifuge. The plasma should be frozen promptly.
- ACTH Stimulation Test: A cosyntropin (synthetic ACTH) stimulation test can be used to assess adrenal reserve. Baseline blood samples are drawn, followed by administration of cosyntropin (e.g., 250 μg IV or IM). Blood samples are then collected at 30 and 60 minutes to measure cortisol and 17-OHP levels.[25]

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Crinecerfont.

Table 2: Preclinical Pharmacological Data

Parameter	Value	Reference
CRF1 Receptor Binding Affinity (pKi)	8.73 - 9.08	[26]
CRF-induced cAMP Synthesis Inhibition (IC50)	3.0 ± 0.4 nM	[26]

Table 3: Clinical Efficacy Data (Phase III CAHtalyst Studies)



Endpoint	Adult Study	Pediatric Study	Reference
Primary Endpoint			
Change in Androstenedione at Week 4	-299 ng/dL (Crinecerfont) vs. +45.5 ng/dL (Placebo)	-197 ng/dL (Crinecerfont) vs. +71 ng/dL (Placebo)	[27][28]
Key Secondary Endpoint			
Percent Change in Glucocorticoid Dose at Week 24/28	-27.3% (Crinecerfont) vs10.3% (Placebo)	-18.0% (Crinecerfont) vs. +5.6% (Placebo)	[27][28]
Patients Achieving Physiologic GC Dose	62.7% (Crinecerfont) vs. 17.5% (Placebo)	Not explicitly reported in the same format	[2]

Table 4: Pharmacokinetic Properties in Humans

Parameter	Value	Reference
Protein Binding	≥99.9%	[29]
Metabolism	Primarily by CYP3A4, to a lesser extent by CYP2B6, with minor contributions from CYP2C8 and CYP2C19.	[29]
Elimination	Approximately 47.3% recovered in feces (2.7% as unchanged drug) and 2% in urine.	[29]
Effective Half-life	Approximately 14 hours	[29]
Apparent Clearance	3.5 L/h	[29]

Conclusion



Crinecerfont represents a targeted therapeutic approach for the management of congenital adrenal hyperplasia. Its discovery and development have been guided by a deep understanding of the pathophysiology of CAH and the role of the CRF1 receptor in the HPA axis. The synthesis of this complex small molecule has been achieved through advanced medicinal chemistry efforts. Preclinical and clinical studies have demonstrated its efficacy in reducing adrenal androgen levels and enabling a reduction in glucocorticoid dosage, offering a promising new treatment paradigm for patients with CAH. This technical guide provides a foundational resource for researchers and scientists interested in furthering the understanding and application of Crinecerfont and other CRF1 receptor antagonists.

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